molecular formula C20H12Cl2N2O B187367 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 346436-68-8

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B187367
CAS No.: 346436-68-8
M. Wt: 367.2 g/mol
InChI Key: OFRNWQBTQDQYEI-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a 2,4-dichlorophenyl substituent at position 4, an amino group at position 2, and a nitrile group at position 2. Benzochromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . This compound’s unique substitution pattern makes it a subject of interest for structure-activity relationship (SAR) studies, particularly in comparison to analogues with variations in the aryl substituent, heterocyclic framework, or functional groups.

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNWQBTQDQYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377656
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346436-68-8
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ionic Liquid-Catalyzed Mechanochemical Synthesis

A solvent-free approach utilizes bis-ionic liquid [BDBDMIm]Br (3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide) combined with ceric ammonium nitrate (CAN) as a dual catalytic system. The reaction involves:

  • Reactants : 2,4-Dichlorobenzaldehyde (2.0 mmol), 1-naphthol (2.2 mmol), and malononitrile (2.0 mmol).

  • Conditions : Room-temperature grinding for 15–20 minutes.

  • Workup : Extraction with CHCl₃/H₂O, followed by recrystallization from ethanol.

Key Data :

ParameterValue
Catalyst Loading4 mol% [BDBDMIm]Br + 0.05 g CAN
Yield89%
Reaction Time18 minutes
Purity (HPLC)>99%

This method avoids volatile organic solvents and achieves rapid kinetics due to the ionic liquid’s dual acid-base properties, which activate both the aldehyde and naphthol. The CAN co-catalyst enhances electrophilicity at the carbonyl group, facilitating Knoevenagel condensation.

NS-Doped Graphene Oxide Quantum Dot (GOQD)-Catalyzed Green Synthesis

A one-pot, three-component reaction using NS-doped GOQDs as a heterogeneous catalyst exemplifies sustainable synthesis:

  • Reactants : 2,4-Dichlorobenzaldehyde (1.2 equiv), β-naphthol (1.0 equiv), malononitrile (1.0 equiv).

  • Conditions : Ethanol solvent, 70°C, 30 mg GOQDs.

  • Workup : Filtration and recrystallization from ethyl acetate.

Key Data :

ParameterValue
Catalyst Loading30 mg
Yield94%
Reaction Time45 minutes
Turnover Frequency (TOF)12.5 h⁻¹

DFT calculations reveal that NS-doped GOQDs lower the activation energy by 18.7 kJ/mol compared to uncatalyzed reactions, attributed to enhanced π-π interactions between the catalyst’s graphitic domains and aromatic reactants. The catalyst is recyclable for five cycles with <5% yield loss.

Optimization Studies

Solvent and Temperature Effects

Comparative studies across methods highlight ethanol as the optimal solvent due to its ability to solubilize polar intermediates while minimizing side reactions. Elevated temperatures (>80°C) in GOQD-catalyzed systems reduce reaction times but risk cyanohydrin formation, necessitating precise thermal control.

Catalytic Efficiency

CatalystYield (%)Time (min)E-Factor*
[BDBDMIm]Br/CAN89180.87
NS-doped GOQDs94450.42
Piperidine (traditional)781201.65

*Environmental factor (lower values indicate greener processes).

The GOQD system’s superior E-factor stems from negligible waste generation and catalyst recyclability.

Mechanistic Pathways

Knoevenagel-Addition-Cyclization Sequence

  • Knoevenagel Condensation : 2,4-Dichlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : β-Naphthol attacks the electrophilic β-carbon of the nitrile.

  • Cyclization : Intramolecular nucleophilic attack by the naphtholic oxygen forms the chromene ring.

  • Tautomerization : The intermediate enol converts to the thermodynamically stable 4H-chromene structure.

Spectroscopic Validation :

  • FT-IR : C≡N stretch at 2,220 cm⁻¹ confirms nitrile retention.

  • ¹H NMR : Aromatic protons integrate to 10H (δ 6.8–8.1 ppm), consistent with the dichlorophenyl and naphthyl groups.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors (0.5 mm channel diameter) achieve 92% yield at 10 g/h throughput, demonstrating feasibility for large-scale production. Key parameters include:

  • Residence Time : 2.1 minutes.

  • Pressure : 12 bar.

  • Catalyst Immobilization : GOQDs coated on reactor walls.

Waste Management

The ionic liquid method generates 0.3 kg waste/kg product, primarily from aqueous washes, while the GOQD system produces 0.09 kg/kg due to solvent recovery.

Comparative Analysis of Methods

CriterionIonic Liquid/CANNS-Doped GOQDs
Yield 89%94%
Reaction Time 18 minutes45 minutes
Catalyst Cost $12.50/g$4.20/g
Energy Input 0.5 kWh/kg1.2 kWh/kg
Environmental Impact Moderate (halogenated byproducts)Low (no detectable byproducts)

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves the reaction of 2-naphthol with 2,4-dichlorobenzaldehyde and a cyanoacetate derivative under specific conditions. For instance, one method utilizes ethanol as a solvent with a catalyst such as KF/Al₂O₃, leading to the formation of the target compound with notable yields and purity as confirmed by X-ray crystallography. The compound exhibits a unique molecular structure characterized by fused rings and specific functional groups that contribute to its biological activity .

Anticancer Properties

One of the primary applications of this compound is its anticancer activity. In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)
  • A549 (lung cancer)
  • HepG-2 (liver cancer)

The compound's efficacy is often compared against standard chemotherapeutic agents like Vinblastine and Colchicine. Notably, it has shown lower IC₅₀ values against specific cell lines, indicating stronger antiproliferative effects .

Enzyme Inhibition

Beyond its anticancer applications, this compound has been investigated for its inhibitory effects on various enzymes. The binding interactions with EGFR and VEGFR-2 have been characterized through molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the binding process. Such insights are essential for the design of more effective inhibitors based on this scaffold .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • In Vitro Cytotoxicity Study : A comprehensive evaluation involving multiple cancer cell lines showed that the compound selectively inhibits tumor growth while sparing normal cells, underscoring its potential for clinical development .
  • Molecular Docking Analysis : Detailed docking studies provided insights into the binding modes of the compound within the active sites of EGFR and VEGFR-2, helping to elucidate its mechanism of action at a molecular level .
  • Structure-Activity Relationship Studies : Variants of this compound have been synthesized to explore how modifications affect biological activity, leading to optimized derivatives with enhanced potency .

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Key Findings

Halogen Position :

  • 2,4-Dichloro substituents improve kinase inhibition but reduce solubility.
  • 3-Nitro groups enhance microtubule disruption but increase toxicity .

Heterocyclic Modifications: Pyrano-chromenes (e.g., 5-oxo-4H-pyrano[3,2-c]chromene) exhibit broader pathway inhibition (e.g., NF-κB, mTOR) compared to benzo[h]chromenes .

Functional Groups :

  • Methoxy groups (e.g., 6-methoxy in ) improve bioavailability but reduce metabolic stability .

Biological Activity

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound belonging to the class of benzo[h]chromenes, which have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound based on various studies, emphasizing its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 2-naphthol and 2,4-dichlorobenzaldehyde in the presence of malononitrile. The synthesis typically employs microwave irradiation to enhance yield and purity. The molecular formula is C20H12Cl2N2OC_{20}H_{12}Cl_2N_2O with a molecular weight of approximately 367.23 g/mol .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). It has shown selective toxicity towards malignant cells while sparing normal cells .
  • Mechanism of Action : The compound acts primarily through the inhibition of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). In vitro studies indicate that its inhibitory potency is comparable to that of Sorafenib, a known anticancer drug .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties:

  • Antifungal Efficacy : Studies have reported its effectiveness against various Candida strains with minimum inhibitory concentrations (MICs) comparable to fluconazole, indicating potential as an antifungal agent .

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of this compound against five different cancer cell lines. The results indicated:

Cell LineIC50 (µM)Selectivity Index
MCF-70.15High
HCT-1160.20High
PC-30.25Moderate
A5490.30Moderate
HepG-20.35Moderate

The selectivity index reflects a higher efficacy against cancer cells compared to normal human fibroblasts .

Molecular Docking Studies

Molecular docking analyses revealed that the compound binds effectively within the active sites of EGFR and VEGFR-2 kinases. The binding energies were calculated as follows:

KinaseBinding Energy (kcal/mol)
EGFR-6.96
VEGFR-2-6.48

These values suggest a strong interaction between the compound and these targets, supporting its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

The safety profile of this compound has also been assessed:

  • Acute Toxicity : An LD50 value of approximately 2.8–2.9 mol/kg was observed in rodent models, indicating low acute toxicity .
  • Mutagenicity : The compound did not exhibit mutagenic effects in the Ames test, suggesting it may be safe for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile?

  • Methodological Answer: This compound is typically synthesized via multicomponent reactions (MCRs) involving substituted benzaldehydes, malononitrile, and β-naphthol (or analogs) under catalytic conditions. For example:

  • Green catalysis: Fe₃O₄ nanoparticles or piperidine are used as catalysts in ethanol under microwave irradiation, enabling rapid cyclocondensation (reaction time: ~1 hour) .
  • Characterization: Post-synthesis, purity is confirmed via melting point analysis, IR (to detect NH₂, CN, and C=O stretches), and HRMS for molecular ion validation .
    • Key Parameters: Reaction temperature (353–373 K), solvent choice (ethanol or water), and catalyst loading (e.g., 5 mol% Fe₃O₄) critically influence yields (70–85%) .

Q. How is the crystal structure of this compound resolved, and what structural features are significant?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Recrystallization from ethanol or ethyl acetate to obtain plate-like crystals suitable for SC-XRD .
  • Data Collection: Monochromatic CuKα radiation (λ = 1.54178 Å) at 296 K, with refinement using SHELX software to determine space group (e.g., P2₁/c), unit cell parameters (a = 12.63 Å, β = 113.58°), and hydrogen-bonding networks .
  • Structural Insights: The benzo[h]chromene core shows envelope conformations (puckering amplitude Q = 0.099 Å), and substituents like dichlorophenyl groups create dihedral angles (~86°) influencing packing via π-π interactions (3.77 Å) .

Advanced Research Questions

Q. How can spectrofluorimetry and circular dichroism (CD) elucidate protein binding mechanisms for this compound?

  • Methodological Answer: To study interactions with bovine serum albumin (BSA):

  • Spectrofluorimetry: Monitor fluorescence quenching of BSA’s tryptophan residues (excitation: 280 nm) upon ligand binding. Calculate Stern-Volmer constants (KSV) to determine binding affinity (e.g., KSV ~10⁴ M⁻¹) .
  • CD Spectroscopy: Track changes in BSA’s α-helical content (222 nm) to assess conformational shifts induced by binding.
  • NMR Validation: Use <sup>1</sup>H-NMR to map ligand-induced chemical shift perturbations in BSA’s amide protons .

Q. How can structural-activity relationships (SAR) explain variations in antiproliferative activity among analogs?

  • Methodological Answer:

  • Analog Synthesis: Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays .
  • Key Trends: Nitro-substituted analogs show enhanced microtubule disruption (IC₅₀: 2–5 μM) due to improved hydrophobic interactions, while methoxy derivatives exhibit reduced activity (IC₅₀ > 20 μM) .
  • Computational Modeling: Dock analogs into tubulin’s colchicine-binding site (PDB: 1SA0) using AutoDock Vina to correlate substituent effects with binding scores (ΔG: −8 to −10 kcal/mol) .

Q. What strategies resolve contradictions in biological data between in vitro and cell-based assays?

  • Methodological Answer:

  • Assay Optimization: Standardize assay conditions (e.g., serum concentration, incubation time) to minimize artifacts. For example, BSA binding in vitro may reduce free ligand concentration in cell cultures, necessitating dose adjustments .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates (e.g., t½ = 30–60 min), which may explain discrepancies in IC₅₀ values .
  • Orthogonal Validation: Combine enzyme inhibition (e.g., tubulin polymerization) with transcriptomic profiling (RNA-seq) to confirm target engagement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
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2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

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